Ethyl (3R)-3-amino-4-methoxybutanoate
Description
Ethyl (3R)-3-amino-4-methoxybutanoate is a chiral β-amino ester characterized by a stereogenic center at the C3 position, an ethyl ester group, and a methoxy substituent at the C4 position.
Properties
IUPAC Name |
ethyl (3R)-3-amino-4-methoxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-11-7(9)4-6(8)5-10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXAIECAXZKFQU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-amino-4-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-amino-4-methoxybutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of a diketoreductase enzyme to catalyze the stereoselective reduction of a β,δ-diketo ester, resulting in the formation of the desired chiral compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of biocatalysts, such as diketoreductase, is also explored for more sustainable and efficient production methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-4-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-3-amino-4-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl (3R)-3-amino-4-methoxybutanoate with three related compounds from the literature, focusing on structural features, synthetic pathways, and functional properties.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Features a methyl ester, a methylamino group at C2, and geminal dimethyl groups at C3. The stereogenic center at C2 is in the S configuration.
- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using HCl in dioxane, yielding the hydrochloride salt in quantitative yield .
- Key Differences: Ester Group: Methyl ester vs. ethyl ester in the target compound. Substituents: Geminal dimethyl groups at C3 vs. a methoxy group at C4. Amino Group: Methylamino at C2 vs. primary amino at C3.
- Applications : Likely used in peptidomimetics or as a chiral auxiliary due to its rigid tertiary carbon structure .
Methyl 2-Benzoylamino-3-Arylaminobut-2-enoates
- Structure: Contains a benzoylamino group at C2 and an aryl amino substituent at C3, with a conjugated double bond between C2 and C3.
- Synthesis: Formed via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene using p-toluenesulfonic acid (PTSA) as a catalyst .
- Key Differences: Backbone: α,β-Unsaturated ester vs. saturated β-amino ester. Functional Groups: Aromatic amines and benzoyl protecting groups vs. a free amino and methoxy group.
- Applications: Intermediate for synthesizing oxazoloquinolines and imidazole carboxylates, highlighting versatility in heterocycle formation .
Ethyl 4-(3-Cyanophenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate
- Structure: Ethyl ester with a methoxyphenylamino group at C4 and a cyano-substituted phenyl ring at C4.
- Synthesis : Prepared via a multistep route involving THF-mediated coupling, followed by purification via column chromatography (85% yield) .
- Key Differences: Substituents: Bulky aryl groups at C4 vs. a simple methoxy group. Stereochemistry: No reported stereogenic center vs. the (3R) configuration in the target compound.
- Applications: Potential use in drug discovery due to its cyano and methoxy motifs, which are common in kinase inhibitors .
Critical Analysis of Structural and Functional Divergence
- Steric and Electronic Effects : The geminal dimethyl groups in enhance steric hindrance, favoring rigid conformations, whereas the methoxy group in the target compound may improve solubility and hydrogen-bonding capacity.
- Synthetic Flexibility: The use of HCl/dioxane for deprotection in contrasts with PTSA-catalyzed condensations in , suggesting divergent strategies for amino group introduction.
- Chiral Utility : The (3R) configuration of the target compound is critical for enantioselective applications, whereas the S configuration in and lack of stereogenicity in limit their direct comparability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
